molecular formula C19H27N3OS B2642493 (1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone CAS No. 1645477-11-7

(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone

Cat. No.: B2642493
CAS No.: 1645477-11-7
M. Wt: 345.51
InChI Key: HPPXNFHNEZLPBX-UHFFFAOYSA-N
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Description

(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone is a complex organic compound with the molecular formula C19H27N3OS and a molecular weight of 345.51 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diaminopentane.

    Formation of the Piperazine Ring: The piperazine ring is usually formed by the reaction of ethylenediamine with dihaloalkanes.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.

    Coupling Reactions: The final step involves coupling the piperidine and piperazine rings with the thiophene moiety using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between different functional groups and biological targets. Its piperidine and piperazine rings are common motifs in many bioactive molecules, making it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone is likely to involve interactions with various molecular targets. The piperidine and piperazine rings can interact with neurotransmitter receptors, while the thiophene moiety may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-2-ylethyl)piperazin-1-yl]methanone: Similar structure but with a different position of the thiophene ring.

    (1-Prop-2-ynylpiperidin-4-yl)-[4-(1-furanyl-3-ylethyl)piperazin-1-yl]methanone: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of (1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone lies in its specific combination of functional groups and rings. This combination allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1-prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3OS/c1-3-7-20-8-4-17(5-9-20)19(23)22-12-10-21(11-13-22)16(2)18-6-14-24-15-18/h1,6,14-17H,4-5,7-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPXNFHNEZLPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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